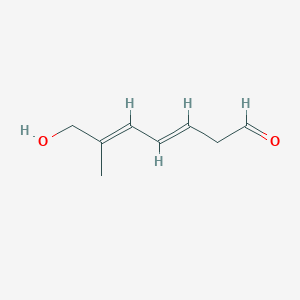

(E,E)-7-hydroxy-6-methylhepta-3,5-dienal

説明

Structure

3D Structure

特性

分子式 |

C8H12O2 |

|---|---|

分子量 |

140.18 g/mol |

IUPAC名 |

(3E,5E)-7-hydroxy-6-methylhepta-3,5-dienal |

InChI |

InChI=1S/C8H12O2/c1-8(7-10)5-3-2-4-6-9/h2-3,5-6,10H,4,7H2,1H3/b3-2+,8-5+ |

InChIキー |

ARBHCEGTLUXZRX-YNRRLODASA-N |

異性体SMILES |

C/C(=C\C=C\CC=O)/CO |

正規SMILES |

CC(=CC=CCC=O)CO |

製品の起源 |

United States |

Natural Occurrence and Biosynthetic Pathways of E,e 7 Hydroxy 6 Methylhepta 3,5 Dienal

Identification in Biological Matrices

Detection in Plant Extracts and Related Biological Sources

Direct detection of (E,E)-7-hydroxy-6-methylhepta-3,5-dienal in plant extracts or other biological materials has not been specifically reported. While plants are known to produce a vast array of secondary metabolites, including various aldehydes and dienals, the specific presence of this compound remains to be scientifically verified.

Exploration of its Presence in Ecosystems

The role and presence of this compound within broader ecosystems are currently unknown. Its structural features suggest it could potentially act as a signaling molecule or a reactive intermediate, but without confirmed identification in environmental samples, its ecological significance is purely speculative.

Proposed Biosynthetic Routes and Precursors

While a definitive biosynthetic pathway for this compound has not been elucidated, general knowledge of plant biochemistry allows for the postulation of potential routes.

Enzymatic Pathways Leading to Dienal Structures

The formation of dienal structures in biological systems often involves enzymatic reactions. wikipedia.org Aldehydes can be generated in plants through both non-enzymatic and enzymatic pathways originating from fatty acids. nih.gov The biosynthesis of such compounds could potentially involve enzymes like dehydrogenases and those involved in fatty acid metabolism. nih.gov Specifically, the formation of unsaturated aldehydes can arise from the oxidation of polyunsaturated fatty acids. nih.gov

Derivation from Related Metabolites and Signaling Molecules

It is conceivable that this compound could be derived from more common plant metabolites. For instance, it may be a downstream product of isoprenoid or fatty acid pathways, which are responsible for a wide variety of plant compounds. nih.gov Plant hormones and other signaling molecules can influence the production of various secondary metabolites, and it is possible that the biosynthesis of this dienal is linked to such signaling cascades. nih.govmdpi.com However, no direct experimental evidence supports this for the specific compound .

Involvement in Biogenic Volatile Organic Compound (bVOC) Emissions and Cycling

Many aldehydes and other small organic molecules are emitted by plants as biogenic volatile organic compounds (bVOCs). researchgate.net These bVOCs play roles in plant defense, communication, and atmospheric chemistry. researchgate.netcopernicus.org The volatility of a C8 compound like this compound suggests it could potentially be a bVOC. However, its emission from any biological source has not been documented. The soil is also a significant source and reservoir of bVOCs, produced by microorganisms and plant roots. nih.gov

Chemical Synthesis and Analog Preparation of E,e 7 Hydroxy 6 Methylhepta 3,5 Dienal

Strategies for Total Synthesis of (E,E)-7-hydroxy-6-methylhepta-3,5-dienal.

The total synthesis of this compound is a complex undertaking that necessitates careful planning for the stereocontrolled formation of the conjugated (E,E)-dienal system and the introduction of the hydroxyl and methyl functionalities at the C7 and C6 positions, respectively.

The construction of the (E,E)-diene structural motif is a cornerstone of many natural product syntheses. thieme-connect.de Conventional methods have often relied on phosphorus-based olefination reactions. thieme-connect.de More contemporary and powerful strategies involve transition-metal-catalyzed cross-coupling reactions, which offer high levels of stereoselectivity. thieme-connect.de

One prominent approach is the Negishi cross-coupling, which utilizes organozirconium intermediates. thieme-connect.de For instance, the hydrozirconation of an alkyne can generate a vinylzirconium species, which then undergoes a palladium-catalyzed cross-coupling with a vinyl halide to form the desired (E,E)-diene with high configurational purity. thieme-connect.de Another strategy involves the hydroboration of alkynes to form (E)-vinylboranes, which can then be used in Suzuki coupling reactions. orgsyn.org These methods provide a convergent and efficient route to stereochemically defined dienes. thieme-connect.de The Diels-Alder reaction also represents a powerful tool for the stereospecific formation of six-membered rings, where the stereochemistry of the diene and dienophile is directly translated to the product. masterorganicchemistry.com

| Stereoselective Method | Key Reagents/Catalysts | Advantages | Reference |

| Negishi Cross-Coupling | ZrCp2HCl, Pd(0) catalyst, Vinyl Halide | High stereoselectivity for (E,E)-dienes | thieme-connect.de |

| Suzuki Cross-Coupling | Dicyclohexylborane, Pd catalyst, Vinyl Halide | Utilizes stable vinylboranes | orgsyn.org |

| Phosphorus-Based Olefination | Wittig or Horner-Wadsworth-Emmons reagents | Well-established methodology | thieme-connect.de |

| Diels-Alder Reaction | Diene, Dienophile | High stereospecificity | masterorganicchemistry.com |

The synthesis of this compound would logically proceed through the coupling of key building blocks. One plausible disconnection would involve a C3 aldehyde fragment and a C4 fragment containing the pre-installed hydroxyl and methyl groups. For example, an appropriate vinyl organometallic reagent derived from a protected form of 2-methyl-3-buten-1-ol (B1582625) could be coupled with a suitable C3 aldehyde synthon, such as acrolein or a derivative thereof.

Alternatively, a strategy could commence from a simpler, commercially available precursor like 6-methyl-5-hepten-2-one. google.comchemicalbook.com This ketone could be elaborated through a series of reactions, including stereoselective reduction and subsequent oxidation state manipulations, to arrive at the target dienal.

Directed Synthesis of Structurally Related Dienal and Dienone Derivatives.

The synthesis of analogs provides valuable insight into the reactivity and potential biological activity of the parent compound. The preparation of related dienones and other functionalized dienals is therefore of significant interest.

The conjugated dienone, 6-methylhepta-3,5-dien-2-one, is a known compound that serves as a close structural analog. chemicalbook.comhmdb.cafoodb.cathegoodscentscompany.comnih.govthegoodscentscompany.com One documented synthesis involves the reaction of 2-methylbuten-2-al with acetone (B3395972) in the presence of a base such as sodium ethylate or sodium hydroxide (B78521). chemicalbook.com Another method is the pyrolysis of tertiary acetylenic carbinyl acetoacetates. chemicalbook.com This dienone is also an intermediate in some synthetic pathways to 6-methyl-5-hepten-2-one. google.com

| Starting Materials | Reaction Type | Key Conditions | Reference |

| 2-Methylbuten-2-al and Acetone | Aldol (B89426) Condensation | Sodium ethylate or Sodium hydroxide | chemicalbook.com |

| Tertiary Acetylenic Carbinyl Acetoacetates | Pyrolysis | Acid catalyst | chemicalbook.com |

The introduction of hydroxyl groups onto a dienal backbone can be achieved through various synthetic transformations. For instance, the Sharpless asymmetric dihydroxylation could be employed on a suitable olefin precursor to install vicinal diols with high enantioselectivity. Alternatively, the reduction of a corresponding ketone or ester function can provide the desired alcohol. The synthesis of poly-hydroxyl functionalized acridine (B1665455) derivatives has been reported, showcasing methods for incorporating hydroxyl groups into complex molecules. nih.gov Furthermore, straightforward methods for preparing aryl-substituted hydroxy dicarboxylic acids from amino acids have been developed, which could be adapted for the synthesis of hydroxylated aliphatic chains. nih.gov

Methodological Advancements in Dienal Synthesis.

The field of organic synthesis is continually evolving, with new methodologies that offer greater efficiency, selectivity, and sustainability. Recent advancements relevant to dienal synthesis include the development of novel catalytic systems and the application of flow chemistry. rsc.org For example, photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. acs.org These modern methods could potentially be applied to streamline the synthesis of this compound and its derivatives, offering advantages over more traditional approaches. acs.org The use of machine learning and artificial intelligence is also beginning to impact reaction prediction and optimization, which could accelerate the discovery of efficient synthetic routes. rsc.orgmdpi.com

Olefination Reactions for Conjugated Diene Formation

The creation of the (E,E)-conjugated diene system in the target molecule is a critical synthetic challenge. Olefination reactions, which form carbon-carbon double bonds, are powerful tools for this purpose. Among these, the Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are paramount for the stereoselective synthesis of alkenes. brainly.comwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. wikipedia.org The greater stability of the phosphonate carbanion compared to the corresponding Wittig reagent allows for better control over the reaction conditions and often leads to cleaner reactions with byproducts that are easily removed by aqueous extraction. wikipedia.org

For the synthesis of a conjugated diene like the one in this compound, a common strategy involves the reaction of an α,β-unsaturated aldehyde with a suitable phosphorus ylide. researchgate.net To achieve the desired (E,E) stereochemistry, a phosphonate ester, such as a derivative of crotonaldehyde (B89634), could be employed in an HWE reaction. The reaction of a stabilized ylide generally favors the formation of the (E)-isomer. researchgate.net

A plausible synthetic approach could involve the reaction of a protected hydroxy-aldehyde with a phosphonate ylide designed to install the second double bond. The choice of protecting group for the hydroxyl functionality is crucial to ensure compatibility with the basic conditions often employed in olefination reactions.

Below is a table summarizing typical conditions for HWE reactions leading to conjugated dienes.

| Entry | Aldehyde/Ketone | Phosphonate Ylide | Base | Solvent | Yield (%) | E/Z Ratio |

| 1 | Acrolein | Triethyl phosphonoacetate | NaH | THF | 85 | >95:5 |

| 2 | Crotonaldehyde | (EtO)₂P(O)CH₂CO₂Et | NaOEt | EtOH | 90 | >98:2 |

| 3 | Benzaldehyde (B42025) | Diethyl allylphosphonate | n-BuLi | THF | 78 | 90:10 |

This table presents representative data for Horner-Wadsworth-Emmons reactions and is intended to be illustrative of typical outcomes.

Aldol Condensation Chemistry in Dienal Scaffolds

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be used to construct the carbon skeleton of dienal scaffolds. libretexts.orgnumberanalytics.comwikipedia.org This reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, leading to a β-hydroxy carbonyl compound, which can then undergo dehydration to form an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org

In the context of synthesizing this compound, an Aldol condensation could be strategically employed to build a key intermediate. For instance, a crossed Aldol condensation between two different aldehydes can be effective if one of the aldehydes has no α-hydrogens, thus preventing self-condensation. libretexts.org

A potential synthetic route could involve the Aldol condensation of a suitable aldehyde with a ketone to generate an enone intermediate. This enone could then be further elaborated through olefination to complete the conjugated diene system. The stereochemistry of the newly formed double bond in the Aldol condensation product is often controlled by thermodynamic factors, favoring the more stable (E)-isomer. libretexts.org

The reaction conditions for Aldol condensations can be either basic or acidic. libretexts.org Base-catalyzed condensations typically involve the formation of an enolate, while acid-catalyzed reactions proceed through an enol intermediate. libretexts.org The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the reaction.

The following table provides examples of Aldol condensation reactions used to form α,β-unsaturated carbonyl compounds.

| Entry | Carbonyl 1 (Enolate Precursor) | Carbonyl 2 (Electrophile) | Catalyst | Solvent | Product | Yield (%) |

| 1 | Acetone | Benzaldehyde | NaOH | EtOH/H₂O | (E)-4-Phenylbut-3-en-2-one | 92 |

| 2 | Propanal | Acetaldehyde | KOH | H₂O | (E)-Pent-2-enal | 75 |

| 3 | Cyclohexanone | 4-Chlorobenzaldehyde | Pyrrolidine | MeOH | (E)-2-(4-Chlorobenzylidene)cyclohexan-1-one | 88 |

This table illustrates typical examples of Aldol condensation reactions and their outcomes.

Advanced Spectroscopic and Computational Elucidation of E,e 7 Hydroxy 6 Methylhepta 3,5 Dienal Structure

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (E,E)-7-hydroxy-6-methylhepta-3,5-dienal, with its multiple stereogenic centers and double bonds, NMR is indispensable for assigning the correct configuration.

Two-Dimensional NMR Techniques (COSY, HMBC) for Proton-Proton and Carbon-Proton Correlations

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms within the this compound molecule. Correlation Spectroscopy (COSY) is employed to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, a COSY spectrum would show a correlation between the aldehydic proton (H1) and the protons on the adjacent methylene (B1212753) group (H2), and subsequently between H2 and the vinylic proton H3.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different spin systems separated by quaternary carbons or heteroatoms. In the case of this compound, HMBC would be critical in confirming the position of the methyl group and the hydroxymethyl group on the conjugated diene system. For example, correlations would be expected between the protons of the methyl group (at C6) and carbons C5, C6, and C7. Similarly, the protons of the hydroxymethyl group (at C7) would show correlations to C5 and C6.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 (CHO) | 9.75 | 193.5 | C2, C3 |

| 2 (CH₂) | 2.60 | 45.0 | C1, C3, C4 |

| 3 (CH) | 6.85 | 150.0 | C1, C2, C4, C5 |

| 4 (CH) | 6.15 | 130.0 | C2, C3, C5, C6 |

| 5 (CH) | 6.05 | 140.0 | C3, C4, C6, C7, C-Methyl |

| 6 (C) | - | 135.0 | - |

| 7 (CH₂OH) | 4.15 | 68.0 | C5, C6, C-Methyl |

| C6-Methyl | 1.80 | 12.0 | C5, C6, C7 |

Note: The chemical shift values are predicted and may vary based on solvent and experimental conditions.

Nuclear Overhauser Effect (NOE) and Anisotropic Effects for Diastereomeric Differentiation

The Nuclear Overhauser Effect (NOE) is a through-space correlation that is observed between protons that are in close spatial proximity, regardless of whether they are directly bonded. This is a powerful tool for determining stereochemistry. In this compound, NOE experiments, such as NOESY or ROESY, would be instrumental in confirming the (E) configuration of the double bonds. For the C3-C4 double bond, an NOE would be expected between H2 and H4, and for the C5-C6 double bond, an NOE would be observed between H4 and the protons of the hydroxymethyl group at C7. The absence of a significant NOE between H3 and H4, and between H5 and the C6-methyl group would further support the (E,E) configuration.

Anisotropic effects, where the magnetic field experienced by a nucleus is influenced by the orientation of nearby pi systems (like double bonds or aromatic rings), can also aid in stereochemical assignments by causing characteristic shifts in the NMR spectrum.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, and a series of fragment ions that are characteristic of its structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₈H₁₂O₂ to confirm the elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 141.0910 |

| [M+Na]⁺ | 163.0729 |

| [M-H]⁻ | 139.0764 |

Note: These values are based on the monoisotopic masses of the most abundant isotopes.

Chiroptical Methods for Absolute Configuration Determination

While NMR and MS can define the relative stereochemistry, chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are often necessary to determine the absolute configuration of a chiral molecule. Since this compound possesses a stereocenter at C6, it exists as a pair of enantiomers.

To determine the absolute configuration, the experimental VCD or ECD spectrum of an enantiomerically pure sample would be recorded. This experimental spectrum is then compared to the spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral center.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This phenomenon occurs during electronic transitions, making ECD the chiroptical equivalent of standard UV-Vis spectroscopy. encyclopedia.pub An ECD spectrum provides a wealth of structural information regarding both the conformation and absolute configuration of a molecule. encyclopedia.pub

The key principle of ECD is that enantiomers produce mirror-image spectra. encyclopedia.pub This makes it an invaluable tool for determining the absolute configuration of a newly isolated or synthesized chiral compound. tandfonline.comnih.gov The sign (positive or negative) and shape of the ECD spectrum are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. encyclopedia.pubresearchgate.net Therefore, different conformations of the same chiral molecule can, in principle, exhibit distinct ECD spectra. encyclopedia.pub The high sensitivity and simple sample requirements have made ECD a widely used method for the structural analysis of diverse chiral compounds, from rigid polycyclic systems to conformationally flexible molecules. tandfonline.com

For a molecule like this compound, which contains a conjugated π-system (the dienal moiety) that acts as a chromophore, ECD spectroscopy would be a suitable method to probe its chiral environment, assuming a chiral center is present or the molecule adopts a stable, chiral conformation.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for ECD Spectrum Prediction

While an experimental ECD spectrum is a valuable fingerprint, its interpretation for absolute configuration assignment is not always straightforward. The modern approach involves comparing the experimental spectrum to a theoretically predicted spectrum. Time-Dependent Density Functional Theory (TD-DFT) has become the method of choice for this purpose, offering a favorable balance between computational cost and accuracy. nih.gov

The process involves several key steps:

Conformational Analysis: The first step is a thorough conformational search of the molecule using methods like molecular mechanics (e.g., MMFF94). The resulting low-energy conformers are then typically optimized at a higher level of theory, such as DFT. nih.gov For flexible molecules, this step is critical, as the final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. faccts.de

TD-DFT Calculation: For each significant conformer, a TD-DFT calculation is performed to compute the electronic transition energies (excitation wavelengths) and the corresponding rotatory strengths (R), which determine the intensity and sign of the ECD bands. researchgate.net

Spectrum Generation and Comparison: The calculated rotatory strengths for each conformer are used to generate a simulated ECD spectrum, often by applying a Gaussian broadening function to each transition. These individual spectra are then averaged based on the calculated Boltzmann population of each conformer at a given temperature. The final theoretical spectrum is then visually compared with the experimental one. A good match allows for the confident assignment of the molecule's absolute configuration. nih.gov

The accuracy of TD-DFT calculations depends on the chosen functional and basis set. nih.gov Hybrid functionals like B3LYP, PBE0, and CAM-B3LYP, paired with basis sets containing polarization and diffuse functions (e.g., 6-311+G(d,p) or the aug-cc-pVDZ series), are commonly employed and have been shown to yield satisfactory results for many organic molecules. nih.govrespectprogram.org Solvation effects are also crucial and are typically included using models like the Polarizable Continuum Model (PCM). faccts.de

The following table illustrates the kind of data generated from a TD-DFT calculation for a single conformer of a hypothetical chiral molecule. The final spectrum is a sum of these Gaussian-broadened transitions.

| Excitation Number | Excitation Energy (eV) | Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs |

| 1 | 4.13 | 300 | +15.4 |

| 2 | 4.59 | 270 | -25.8 |

| 3 | 5.17 | 240 | +5.2 |

| 4 | 5.64 | 220 | +40.1 |

| 5 | 6.20 | 200 | -10.5 |

Theoretical Chemistry Approaches to Conformational and Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for elucidating molecular structure and predicting spectroscopic properties. It provides insights that complement and guide experimental work.

Density Functional Theory (DFT) for Accurate NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations has become a standard and powerful methodology for verifying or revising proposed chemical structures. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.govrsc.org

The accuracy of DFT-based NMR predictions is influenced by several factors, including the choice of functional, basis set, solvent model, and the quality of the input molecular geometry. acs.org The process generally follows these steps:

Conformational Search: As with ECD calculations, a comprehensive search for all low-energy conformers is paramount, especially for flexible molecules. acs.org This is often done with molecular mechanics, followed by DFT optimization of the geometries. nih.gov

GIAO-DFT Calculation: A single-point energy calculation using the GIAO method is performed on each optimized conformer to compute the nuclear magnetic shielding constants (σ). acs.orgrsc.org

Boltzmann Averaging: The shielding constants for each nucleus (e.g., ¹³C, ¹H) are averaged across all conformers, weighted by their respective Boltzmann populations derived from their relative free energies. nih.govnih.gov

Scaling and Correlation: The calculated isotropic shielding values (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_pred = σ_TMS - σ_calc. More commonly, an empirical linear scaling is applied (δ_pred = m * σ_calc + b), where the slope (m) and intercept (b) are derived by correlating calculated shieldings with experimental shifts for a set of known compounds using a specific level of theory. acs.org This scaling corrects for systematic errors in the computational method. nih.gov

Numerous studies have benchmarked different functionals and basis sets to identify the most accurate combinations for predicting ¹H and ¹³C chemical shifts. mdpi.comacs.orgnih.gov Long-range corrected functionals have shown significant advantages in some cases. acs.org The final step involves comparing the predicted chemical shifts with the experimental data. A low mean absolute error (MAE) or root-mean-square deviation (RMSD) between the predicted and experimental values provides strong support for the proposed structure. nih.gov

This table demonstrates how predicted NMR data is compared against experimental values to validate a molecular structure. The data is hypothetical.

| Carbon Atom | Experimental δ (ppm) | Calculated Isotropic Shielding (σ) | Scaled Predicted δ (ppm) | Deviation (Δδ) |

| C1 | 193.5 | -14.8 | 194.1 | +0.6 |

| C2 | 35.2 | 145.1 | 35.5 | +0.3 |

| C3 | 128.9 | 51.0 | 129.2 | +0.3 |

| C4 | 145.1 | 34.7 | 145.5 | +0.4 |

| C5 | 135.8 | 44.1 | 136.0 | +0.2 |

| C6 | 150.2 | 29.5 | 150.7 | +0.5 |

| C7 | 68.4 | 112.0 | 68.1 | -0.3 |

| C8 (CH₃) | 12.5 | 167.9 | 12.6 | +0.1 |

Chemical Reactivity and Transformation Mechanisms of E,e 7 Hydroxy 6 Methylhepta 3,5 Dienal

Reactions of the Conjugated Diene and Aldehyde Systems.

The reactivity of (E,E)-7-hydroxy-6-methylhepta-3,5-dienal is largely characterized by the conjugated diene and the aldehyde functional groups. This combination allows for a variety of addition and redox reactions.

Cycloaddition Reactions (e.g., Diels-Alder) as Diene Components.

Conjugated dienes are well-known participants in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this type of reaction, the diene reacts with a dienophile to form a six-membered ring. The intramolecular version of the Diels-Alder reaction is particularly relevant for molecules that, like this compound, contain both a diene and a potential dienophile, or can be modified to include one. The reaction is advantageous as it can lead to the formation of two rings in a single, often stereospecific, step. organicreactions.org The efficiency of such intramolecular cycloadditions is highest when forming five or six-membered rings. masterorganicchemistry.com While 2-amido-1,3-dienes have shown to be effective in intramolecular Diels-Alder reactions, the reactivity of analogous systems can be influenced by the nature of the substituents. nih.gov

Nucleophilic Additions to the Dienal Moiety.

The conjugated system in this compound allows for nucleophilic additions to occur at either the aldehyde carbon (1,2-addition) or the β-carbon of the diene system (1,4-addition). The specific outcome of the reaction can be influenced by the reaction conditions. For instance, in the addition of hydrogen halides to conjugated dienes, the formation of 1,2- and 1,4-addition products is observed, with the ratio often dependent on temperature. youtube.comtheorango.com The reaction with organometallic reagents can similarly lead to a mixture of products. The presence of the hydroxyl group can also influence the regioselectivity of the addition through coordination with the incoming nucleophile or by acting as an internal proton source.

Redox Reactions Involving Aldehyde and Hydroxyl Functionalities.

The aldehyde and hydroxyl groups of this compound can undergo a variety of oxidation and reduction reactions. The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents, or reduced to a primary alcohol. Conversely, the primary hydroxyl group can be oxidized to an aldehyde or further to a carboxylic acid. The conjugated diene system can also be subject to oxidation, for example, through dihydroxylation using reagents like osmium tetroxide, which typically results in the addition of two hydroxyl groups across one of the double bonds in a syn-fashion. youtube.com The reaction of conjugated dienes with hydroxyl radicals is also a significant degradation pathway. nih.gov

Intramolecular Transformations.

The presence of multiple functional groups within the same molecule allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Retro-Aldol Cleavage Mechanisms under Controlled Conditions.

Non-Catalytic Intramolecular Redox Reactions.

Intramolecular redox reactions can occur in molecules containing both an oxidizable and a reducible functional group. In the case of this compound, the hydroxyl group could potentially act as an internal reducing agent for the aldehyde, particularly if the spatial arrangement of the molecule allows for a favorable transition state. Such reactions can sometimes be promoted by heat or light. Another possibility is an intramolecular cyclization, such as the formation of a lactone if the aldehyde is first oxidized to a carboxylic acid. The cyclization of hydroxy acids to form lactones is a well-established intramolecular reaction. youtube.com

Environmental and Biogenic Degradation Pathways

The atmospheric fate of this compound, a biogenic volatile organic compound (bVOC), is governed by its reactions with key atmospheric oxidants. These transformation pathways are crucial in understanding its impact on atmospheric chemistry, including the formation of secondary organic aerosols (SOA) and tropospheric ozone. plos.orgrsc.org

The presence of carbon-carbon double bonds in this compound makes it susceptible to ozonolysis, a significant degradation pathway for unsaturated bVOCs in the troposphere. plos.orgnih.gov The reaction of ozone with unsaturated aldehydes is an electrophilic addition to the double bond, leading to the formation of a primary ozonide. researchgate.netnih.gov This intermediate is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. researchgate.netnih.gov

Studies on the ozonolysis of structurally similar unsaturated aldehydes, such as trans-2-heptenal, trans-2-octenal, and trans-2-nonenal, have shown that this process leads to the formation of smaller aldehydes and other oxygenated products. rsc.orgconicet.gov.ar For instance, the ozonolysis of various C7-C9 unsaturated aldehydes has been found to produce 2-oxoaldehydes. researchgate.net In the case of other unsaturated aldehydes like 2-pentenal, 2-hexenal, and 2-heptenal, glyoxal (B1671930) has been identified as a primary product with yields ranging from 30-50%. ucar.edu The reaction rate constants for ozonolysis appear to be largely independent of the alkyl chain length in these compounds. ucar.edu

The general mechanism for the ozonolysis of unsaturated aldehydes suggests that the Criegee intermediates formed can undergo further reactions, contributing to the complexity of the product mixture and potentially leading to the formation of secondary organic aerosols. researchgate.netresearchgate.net It is also established that the ozonolysis of alkenes produces OH radicals, which can further influence the atmospheric chemistry of the parent compound and its degradation products. rsc.orgconicet.gov.ar

Table 1: Ozonolysis Rate Constants of Structurally Related Unsaturated Aldehydes

| Compound | Rate Coefficient (kO3 × 10^18 cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| trans-2-Heptenal | 2.47 ± 0.73 | rsc.org |

| trans-2-Octenal | 2.37 ± 0.68 | rsc.org |

| trans-2-Nonenal | 2.05 ± 0.20 | rsc.org |

| E-2-Pentenal | 1.7 x 10⁻¹ (as 1.7 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹) | ucar.edu |

| 2-Heptenal | 1.2 x 10⁻¹ (as 1.2 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹) | ucar.edu |

| 2-Nonenal | 1.6 x 10⁻¹ (as 1.6 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹) | ucar.edu |

Note: The rate coefficients from reference ucar.edu were presented in a different format and have been adjusted for consistency.

Besides ozonolysis, unsaturated aldehydes are primarily removed from the atmosphere through reactions with hydroxyl (OH) radicals and, to a lesser extent, through photolysis. rsc.orgresearchgate.net The reaction with OH radicals is a dominant degradation pathway for many VOCs, including unsaturated aldehydes. researchgate.netresearchgate.net

Recent research has highlighted that the oxidation of higher aldehydes can lead to the autoxidation of the resulting carbonyl RC(O)O2 radicals. researchgate.net This process involves fast H-migration and produces unsaturated hydroperoxyl-carbonyls, which can then photolyze to generate OH radicals, representing a significant OH source in the atmosphere. researchgate.net

Photolysis, the decomposition of molecules by light, is another potential atmospheric sink for unsaturated aldehydes. rsc.org The photolysis of unsaturated 1,4-dicarbonyl compounds, which share structural similarities, is known to be rapid and contributes to their atmospheric processing. researchgate.net For some aldehydes, like o-tolualdehyde, photolysis is the major atmospheric degradation pathway. nih.gov

Table 2: Products from the OH-Initiated Oxidation of Related Unsaturated Aldehydes

| Parent Compound | Major Products | Reference |

|---|---|---|

| Acrolein | CO, CO₂, CH₂O, Glycolaldehyde, Formic Acid, APAN | researchgate.net |

Influence of Environmental Parameters on Stability and Reactivity

The stability and reactivity of this compound are influenced by various environmental factors, including pH and temperature. These parameters can dictate the dominant degradation pathways and the nature of the resulting products.

The reactivity of aldehydes can be significantly influenced by pH, particularly in aqueous environments. The addition of water to the carbonyl group of aldehydes to form geminal diols is a reversible reaction that can be catalyzed by both acids and bases. chemistrysteps.comlibretexts.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. libretexts.orgquora.com Under basic conditions, the stronger nucleophile, the hydroxide (B78521) ion, attacks the carbonyl carbon directly. chemistrysteps.com

For α,β-unsaturated aldehydes, pH can also influence the selectivity of certain reactions. For instance, the transfer hydrogenation of α,β-unsaturated aldehydes in water has shown high pH-dependency, yielding unsaturated alcohols at low pH and saturated alcohols at high pH. acs.orgresearchgate.net This highlights the critical role of pH in directing the reaction towards specific products. acs.org

Furthermore, the decomposition of related compounds like α-hydroxyalkyl-hydroperoxides, which can be formed from the ozonolysis of terpenes, is accelerated in acidic conditions. acs.org This proton-catalyzed decomposition yields hydrogen peroxide and the corresponding aldehydes. acs.org The rate of this decomposition increases as the pH decreases. acs.org

Table 3: Effect of pH on the Reaction of Carbonyl Compounds

| Condition | Effect | Mechanism | Reference |

|---|---|---|---|

| Low pH (Acidic) | Catalyzes nucleophilic addition to the carbonyl group. | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. | libretexts.orgquora.com |

| High pH (Basic) | Catalyzes nucleophilic addition to the carbonyl group. | The more nucleophilic hydroxide ion directly attacks the carbonyl carbon. | chemistrysteps.com |

Temperature is a critical factor affecting the stability and degradation of unsaturated aldehydes. The thermal decomposition of unsaturated aldehydes like benzaldehyde (B42025) and 2-butenal has been studied, indicating that these compounds degrade at elevated temperatures. acs.org The formation of toxic α,β-unsaturated-4-hydroxyaldehydes in heated vegetable oils is dependent on both temperature and heating time. umn.edu Generally, higher temperatures and longer heating times lead to increased formation of these aldehydes. umn.edu

Studies on hydroxycinnamaldehydes have shown that their thermal decomposition pathways are influenced by their specific structure. For some, concerted decarbonylation in the condensed phase is the dominant initial decomposition pathway, while for others, homolysis of certain bonds initiates a radical chain mechanism at higher temperatures. acs.org The presence of certain functional groups, like methoxy (B1213986) groups, can accelerate the decomposition of these aldehydes. acs.org

Unsaturated aldehydes are generally less stable than their saturated counterparts and are more prone to further oxidation at elevated temperatures, leading to the formation of new volatile and non-volatile compounds. nih.gov The reactivity of unsaturated aldehydes is also influenced by the degree and position of unsaturation, as well as the carbon chain length. nih.gov When heated, some hydroxyaldehydes, like 3-hydroxybutanal, can decompose to form other compounds, such as crotonaldehyde (B89634) and water. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Acrolein |

| APAN (Acryloyl peroxy nitrate) |

| Benzaldehyde |

| 2-Butenal |

| Carbon dioxide |

| Carbon monoxide |

| CPAN (Crotonoyl peroxy nitrate) |

| Crotonaldehyde |

| Formaldehyde |

| Formic Acid |

| Glycolaldehyde |

| Glyoxal |

| 2-Heptenal |

| 2-Hexenal |

| 3-Hydroxybutanal |

| Hydroxycinnamaldehydes |

| o-Tolualdehyde |

| 2-Oxoaldehydes |

| 2-Pentenal |

| trans-2-Heptenal |

| trans-2-Nonenal |

| trans-2-Octenal |

Q & A

Q. What are the recommended synthetic pathways for (E,E)-7-hydroxy-6-methylhepta-3,5-dienal, and what experimental conditions optimize yield?

A two-step synthesis is commonly employed:

- Step 1 : Aldol condensation of prenol with acrolein under basic conditions (e.g., KOH/EtOH) to form the conjugated dienal backbone.

- Step 2 : Hydroxylation at the C7 position using a Sharpless asymmetric dihydroxylation protocol with AD-mix-β to achieve stereocontrol. Key parameters:

- Reaction temperature (0–5°C for step 1 to prevent polymerization).

- Inert atmosphere (N₂ or Ar) to avoid oxidation of sensitive intermediates .

- Purification via silica gel chromatography (hexane:ethyl acetate gradient).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR :

- -NMR: Doublet signals at δ 9.42 (C3 aldehyde) and δ 6.25–6.85 (C5 and C3 diene protons) confirm conjugation.

- -NMR: Peaks at δ 192.1 (C3 aldehyde) and δ 125–140 (dienal carbons).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s conformational stability?

- Methodology :

Perform molecular dynamics simulations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to predict low-energy conformers.

Validate with NOESY/ROESY NMR to detect through-space correlations between C7-OH and C6-CH₃ groups.

Cross-reference with NIST Chemistry WebBook databases for analogous dienals .

- Example : Discrepancies in dihedral angles (C5-C6-C7-O) may arise from solvent effects in simulations vs. solid-state crystallography data .

Q. What experimental strategies mitigate oxidative degradation during stability studies of this compound?

- Controlled Environment : Store samples under argon at −80°C with desiccants (e.g., molecular sieves).

- Analytical Monitoring :

- HPLC-UV (λ = 254 nm) to track degradation products.

- EPR Spectroscopy to detect radical intermediates in accelerated aging tests (40°C/75% RH) .

- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) in ethanolic solutions reduces peroxide formation.

Q. How can researchers elucidate the biosynthetic origin of this compound in natural sources?

- Isotopic Labeling : Feed -labeled glucose to suspected plant/microbial sources and trace incorporation via LC-MS/MS .

- Enzyme Assays : Screen for polyketide synthase (PKS) activity in crude extracts using malonyl-CoA and prenol substrates.

- Comparative Metabolomics : Cross-reference with databases of diarylheptanoid pathways (e.g., Zingiber officinale) .

Data Contradiction Analysis

Q. How should conflicting data about the compound’s antioxidant activity be addressed?

- Case Study : Discrepancies in DPPH assay results (IC₅₀ = 12 μM vs. 45 μM) across studies.

- Resolution :

Standardize Protocols : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%), pH (7.4), and incubation time (30 min).

Control for Autoxidation : Include blank samples with radical initiators (e.g., AAPH).

Multi-Method Validation : Confirm activity via ORAC (oxygen radical absorbance capacity) and cell-based assays (e.g., HepG2 oxidative stress models) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 78–80°C | DSC | |

| λmax (UV-Vis) | 265 nm (ε = 12,500 M⁻¹cm⁻¹) | Ethanol solution | |

| Solubility in H2O | 1.2 mg/mL | Shake-flask (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。